Superior Antiproliferative Activity in PDAC Cells vs. LXR Agonists
In a comparative screen of LXR ligands in PDAC cells, GAC0003A4 demonstrated more potent anti-tumor activity than the LXR agonists GW3965 and T0901317 used in published studies [1]. GAC0003A4 inhibited PDAC cell proliferation in a dosage-dependent manner, while having little or no effect on non-transformed pancreatic cells, indicating a functional selectivity not observed with traditional agonists [1].
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | Dose-dependent inhibition of PDAC cell proliferation; minimal effect on non-transformed pancreatic cells. |
| Comparator Or Baseline | LXR Agonists (GW3965, T0901317) |
| Quantified Difference | More potent anti-tumor activity than LXR agonists used in published studies. |
| Conditions | Pancreatic ductal adenocarcinoma (PDAC) cell lines (PANC-1, MIA PaCa-2, BxPC-3) vs. non-transformed pancreatic cells. |
Why This Matters
This functional selectivity distinguishes GAC0003A4 from LXR agonists, which are known to have significant side effects that limit their use in cancer research, making GAC0003A4 a more relevant and translatable tool compound for oncology studies.
- [1] Widmann, S.; Srivastava, S.; Lin, C.-Y. A Novel Liver X Receptor Inverse Agonist Impairs Cholesterol and Phospholipid Metabolism and Induces Apoptosis and Necroptosis in Pancreatic Ductal Adenocarcinoma Cells. Receptors 2023, 2, 34-46. View Source
